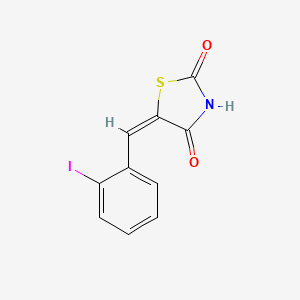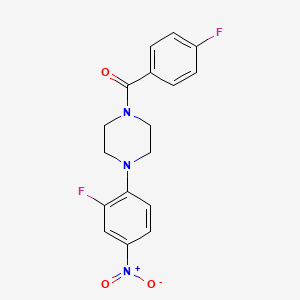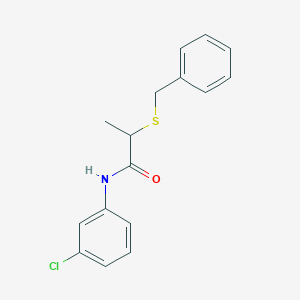![molecular formula C21H18F4N4O B5099274 1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B5099274.png)
1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol is a complex organic compound that features a combination of fluorinated aromatic rings and a piperidin-4-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol typically involves multi-step organic reactions. One common approach is the formation of the 1,2,4-triazine ring followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups. The final step often involves the formation of the piperidin-4-ol moiety through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-phenylpiperidin-4-ol
- 1-[5-(3-Chlorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
Uniqueness
1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol is unique due to the presence of both fluorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable molecule for various applications.
Eigenschaften
IUPAC Name |
1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N4O/c22-17-6-1-3-14(11-17)18-13-26-28-19(27-18)29-9-7-20(30,8-10-29)15-4-2-5-16(12-15)21(23,24)25/h1-6,11-13,30H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKXECYFIZGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C3=NC(=CN=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5099197.png)

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5099210.png)
![N-[4-(anilinocarbonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B5099213.png)



![4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide](/img/structure/B5099233.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5099253.png)

![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5099272.png)

![2-{[benzyl(ethyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B5099293.png)

